Methyl 5-bromo-4,6-diethoxypicolinate
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Overview
Description
Methyl 5-bromo-4,6-diethoxypicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromine atom at the 5th position and ethoxy groups at the 4th and 6th positions on the picolinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4,6-diethoxypicolinate typically involves the bromination of a suitable precursor followed by esterification. One common method starts with the bromination of 4,6-diethoxypyridine using bromine or a brominating agent under controlled conditions. The resulting brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4,6-diethoxypicolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated picolinate derivative, while coupling with an aryl boronic acid would produce an arylated picolinate.
Scientific Research Applications
Methyl 5-bromo-4,6-diethoxypicolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4,6-diethoxypicolinate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would be related to the bioactivity of the final pharmaceutical product, which may involve interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-6-chloronicotinate: Similar structure but with a chlorine atom instead of ethoxy groups.
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another brominated compound with different functional groups and applications.
Uniqueness
Methyl 5-bromo-4,6-diethoxypicolinate is unique due to the presence of both bromine and ethoxy groups on the picolinate ring, which imparts specific reactivity and properties that are valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C11H14BrNO4 |
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Molecular Weight |
304.14 g/mol |
IUPAC Name |
methyl 5-bromo-4,6-diethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO4/c1-4-16-8-6-7(11(14)15-3)13-10(9(8)12)17-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
IETGOCKYQCOQGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC(=C1Br)OCC)C(=O)OC |
Origin of Product |
United States |
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